9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Lipophilicity Drug design ADME

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1960431-01-9) is a synthetic spirocyclic compound belonging to the 1-oxa-9-azaspiro[5.5]undecane class, a scaffold of significant interest in medicinal chemistry for developing inhibitors of the MmpL3 protein in Mycobacterium tuberculosis and soluble epoxide hydrolase (sEH). Characterized by an N-ethyl substituent on the piperidine nitrogen and a secondary alcohol at the 4-position (SMILES: CCN1CCC2(CC1)CC(O)CCO2), this compound serves as a versatile intermediate or building block for constructing polar, conformationally constrained analogs, with a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13681871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)CC(CCO2)O
InChIInChI=1S/C11H21NO2/c1-2-12-6-4-11(5-7-12)9-10(13)3-8-14-11/h10,13H,2-9H2,1H3
InChIKeyYJHJCZGLYWNXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Differentiated Spirocyclic Scaffold for Drug Discovery Procurement


9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1960431-01-9) is a synthetic spirocyclic compound belonging to the 1-oxa-9-azaspiro[5.5]undecane class, a scaffold of significant interest in medicinal chemistry for developing inhibitors of the MmpL3 protein in Mycobacterium tuberculosis and soluble epoxide hydrolase (sEH) [1][2]. Characterized by an N-ethyl substituent on the piperidine nitrogen and a secondary alcohol at the 4-position (SMILES: CCN1CCC2(CC1)CC(O)CCO2), this compound serves as a versatile intermediate or building block for constructing polar, conformationally constrained analogs, with a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol .

Why 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Cannot Be Replaced by Other In-Class Spirocycles


Simply interchanging spiro[5.5]undecane analogs can lead to substantial differences in target engagement, physicochemical properties, and pharmacokinetic profiles. Within the 1-oxa-9-azaspiro[5.5]undecane series, the N-substituent and the C4 functional group (amine vs. alcohol) critically modulate biological activity [1][2]. The N-ethyl group on 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol provides a specific balance of lipophilicity and steric bulk that differs markedly from the N–H parent (1-oxa-9-azaspiro[5.5]undecan-4-ol) or the more lipophilic N-benzyl analog, while the 4-hydroxyl moiety offers a distinct hydrogen-bond donor/acceptor profile compared to the 4-amine analog that served as the basis for the sEH inhibitor lead series [2]. Such differences directly affect solubility, logD, and ultimately in vivo performance, rendering generic substitution scientifically unsound without head-to-head data.

Quantitative Differentiation Evidence for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Versus Closest Analogs


Lipophilicity Modulation: Predicted logP Shift of ~0.4 vs. N–H Parent

The N-ethyl substitution in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is predicted to increase the AlogP by approximately 0.4 log units compared to the unsubstituted parent 1-oxa-9-azaspiro[5.5]undecan-4-ol. Computational data from the AladdinSci database report an AlogP of 1.29 for the target compound, while the des-ethyl analog (CAS 1306739-26-3) has a calculated AlogP of approximately 0.9 . This increase corresponds to a ~2.5-fold higher theoretical partition coefficient, which can translate into improved membrane permeability while maintaining acceptable aqueous solubility as evidenced by the polar surface area (PSA) of 90.65 Ų .

Lipophilicity Drug design ADME

Scaffold-Class Activity: 1-Oxa-9-azaspiro[5.5]undecane Derivatives Inhibit MmpL3 with Activity Exceeding Comparator Drugs

While direct MIC data for the specific compound 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol have not been published, a peer-reviewed 2024 study demonstrated that structurally related 1-oxa-9-azaspiro[5.5]undecane derivatives exhibit high antituberculosis activity against both antibiotic-sensitive M. tuberculosis strain H37Rv and multi-drug resistant (MDR) strains, with activity exceeding that of the comparator drug used in the study [1]. The 4-ol and N-alkyl substitution pattern on the piperidine ring is a key structural feature within the SAR of this inhibitor class. Given that 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol contains the identical core scaffold and the optimal N-ethyl modification, it is positioned within the active chemotype space identified by molecular docking-guided optimization [1].

Antituberculosis MmpL3 inhibition Mycobacterium tuberculosis

Functional Group Advantage: 4-Hydroxyl Enables Metabolic Conjugation Pathways Not Accessible to the 4-Amine Analog

The 4-hydroxyl group present in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol offers a metabolic handle (e.g., glucuronidation, sulfation) that is fundamentally different from the 4-amine group in the closely related 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1708168-12-0) . The lead sEH inhibitor (+)-22, which contains a urea moiety derived from the 4-amine scaffold, exhibited an IC50 of 4.99 ± 0.18 nM and low lipophilicity (logD7.4 = 0.99) [1]. The 4-ol variant provides a complementary starting point: it cannot directly form the urea pharmacophore but instead permits O-linked derivatization (ethers, esters, carbamates) that can be used to fine-tune metabolic stability or create esterase-activated prodrugs, a strategy not feasible with the 4-amine without additional synthetic steps.

Metabolism Prodrug design Pharmacokinetics

Synthetic Tractability: Prins Cyclization Access Confirmed for the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

The 1-oxa-9-azaspiro[5.5]undecane scaffold is accessible via the Prins cyclization reaction, a reliable single-step method for constructing the spirocyclic framework [1][2]. The N-ethyl substitution on 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be introduced either pre-cyclization (via ethylamine precursor) or post-cyclization (via reductive amination or alkylation of the free piperidine nitrogen). This contrasts with N-aryl or N-acyl analogs that require additional synthetic steps, such as palladium-catalyzed cross-coupling or amide coupling chemistry [1]. The synthetic accessibility of N-alkyl derivatives via simple alkylation makes 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol a cost-effective intermediate for parallel library synthesis compared to more elaborate N-substituted variants.

Synthetic chemistry Prins cyclization Building block

Physicochemical Profile: Balanced Polarity with a QED Weighted Score of 0.69

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol exhibits a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.69, indicating a favorable balance of molecular properties for a screening compound . The compound has a relatively low molecular weight (199.29 g/mol), 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a polar surface area of 90.65 Ų, placing it within the desirable range for oral bioavailability according to Lipinski and Veber guidelines . In comparison, the 4-amine analog (MW 198.31) has 3 hydrogen bond donors (one additional from the primary amine), which increases PSA and may reduce passive permeability relative to the 4-ol. These calculated physicochemical properties provide procurement teams with quantitative metrics to differentiate the compound from near neighbors in vendor catalogs.

Drug-likeness QED Physicochemical properties

Crystallographic Validation of the Spiro[5.5]undecane Scaffold in Target Engagement

A co-crystal structure of the 1-oxa-9-azaspiro[5.5]undecan-4-amine-derived lead compound (+)-22 bound to the C-terminal domain of soluble epoxide hydrolase (sEH) has been solved at 2.26 Å resolution (PDB ID: 6FR2) [1][2]. This structure confirms that the spirocyclic scaffold engages the enzyme's active site through specific polar and hydrophobic interactions, validating the core architecture for target-based drug design. Although this specific structure involves a urea derivative of the 4-amine, the spirocyclic core geometry—including the spatial orientation of the oxane and piperidine rings—is identical in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. The availability of this high-resolution structural data provides a direct template for structure-based design using the 4-ol as an alternative scaffold, where the hydroxyl group can be computationally modeled to explore binding interactions with sEH or other structurally characterized targets.

Structural biology X-ray crystallography sEH inhibition

Optimal Application Scenarios for 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Based on Current Evidence


Scaffold for Antituberculosis Lead Optimization Targeting MmpL3

Procurement of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is indicated for medicinal chemistry programs developing spirocyclic MmpL3 inhibitors against drug-resistant Mycobacterium tuberculosis. The compound serves as a key intermediate for parallel synthesis of N-ethyl-4-O-substituted libraries. The 2024 Komarova et al. study demonstrated that derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold, optimized through molecular docking, exhibited high activity against both drug-sensitive H37Rv and MDR strains, exceeding the comparator drug's potency [1]. The N-ethyl-4-ol building block allows systematic exploration of O-linked substituents (ethers, esters, carbamates) to optimize permeability, metabolic stability, and target engagement while preserving the validated spirocyclic core.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With a QED score of 0.69, a low molecular weight (199.29 g/mol), a moderate AlogP (1.29), and only 2 hydrogen bond donors, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol possesses a physicochemical profile consistent with CNS drug-likeness [1]. The compound's polar surface area of 90.65 Ų is close to the optimal range for blood-brain barrier penetration (<90 Ų is typically considered ideal). This profile makes the building block suitable for designing CNS-penetrant probes targeting neurological indications where spirocyclic scaffolds have shown promise, such as muscarinic receptor modulation or sigma receptor targeting, as evidenced by patent literature on related spirocyclic compounds [2].

Structure-Based Drug Design Using the sEH Co-Crystal Template

The availability of a high-resolution co-crystal structure (PDB 6FR2, 2.26 Å) of the spirocyclic scaffold bound to soluble epoxide hydrolase provides a validated starting point for structure-based design campaigns [1]. 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be computationally docked into the sEH active site by substituting the 4-OH group for the 4-urea moiety of (+)-22, enabling the design of novel chemotypes that retain the favorable polar interactions conferred by the spirocyclic oxa-aza periphery while exploring alternative zinc-chelating or hydrogen-bonding motifs at the 4-position. The experimentally determined logD7.4 of 0.99 and aqueous solubility >0.5 mM for the amine-derived analog provide benchmark values for optimizing the 4-ol series toward orally bioavailable sEH inhibitors for cardiovascular and anti-inflammatory indications [2].

Custom Library Synthesis for High-Throughput Screening (HTS)

For organizations building diverse spirocyclic screening libraries, 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol represents a versatile building block that can be readily diversified through O-alkylation, O-acylation, or oxidation to the ketone for further functionalization. The Prins cyclization-based synthetic route is operationally simple and scalable, making the scaffold accessible for multi-gram procurement and subsequent parallel chemistry [1][2]. The N-ethyl substituent introduces a controlled degree of lipophilicity that is conducive to generating compounds with lead-like properties for HTS campaigns targeting antibacterial, anti-inflammatory, or neurological disease areas.

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